molecular formula C12H11BrO B3065845 2-Bromo-7-ethoxynaphthalene CAS No. 627527-21-3

2-Bromo-7-ethoxynaphthalene

Cat. No.: B3065845
CAS No.: 627527-21-3
M. Wt: 251.12 g/mol
InChI Key: NVVZLTAEKNTMLC-UHFFFAOYSA-N
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Description

2-Bromo-7-ethoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a bromine atom at the second position and an ethoxy group at the seventh position on the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-ethoxynaphthalene can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution of an alkoxide ion with an alkyl halide. In this case, 2-bromo-7-hydroxynaphthalene can be reacted with ethyl bromide in the presence of a strong base like sodium hydride or potassium hydride to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-ethoxynaphthalene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under suitable conditions.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form 2-ethoxynaphthalene.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide or potassium tert-butoxide in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of 2-substituted-7-ethoxynaphthalene derivatives.

    Oxidation: Formation of 2-bromo-7-ethoxybenzaldehyde or 2-bromo-7-ethoxybenzoic acid.

    Reduction: Formation of 2-ethoxynaphthalene.

Scientific Research Applications

2-Bromo-7-ethoxynaphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-7-ethoxynaphthalene involves its interaction with various molecular targets. The bromine atom and ethoxy group contribute to its reactivity and ability to form stable intermediates. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-7-hydroxynaphthalene: Similar structure but with a hydroxyl group instead of an ethoxy group.

    2-Ethoxynaphthalene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Bromo-1-ethoxynaphthalene: Bromine and ethoxy groups are positioned differently on the naphthalene ring.

Uniqueness

2-Bromo-7-ethoxynaphthalene is unique due to the specific positioning of the bromine and ethoxy groups, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-7-ethoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO/c1-2-14-12-6-4-9-3-5-11(13)7-10(9)8-12/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVZLTAEKNTMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623709
Record name 2-Bromo-7-ethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627527-21-3
Record name 2-Bromo-7-ethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-bromo-naphth-2-ol (1.0 g, 4.5 mmol, prepared according to patent WO 0146187 A1) in acetonitrile (10 ml) was added diethyl sulfate (1.04 g, 6.7 mmol), K2CO3 (0.92 g) and tetrabutylammonium bromide (10 mg). The reaction mixture was refluxed for 1 hour, poured on water and extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered and the solvent was removed under reduced pressure to provide 2-bromo-7-ethoxynaphthalene (89%), MS: m/e=252 (M+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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